molecular formula C15H11N3O2S B2878620 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 442630-23-1

2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2878620
CAS No.: 442630-23-1
M. Wt: 297.33
InChI Key: BZANTPQLMVKYEA-UHFFFAOYSA-N
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Description

2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features both imidazo[2,1-b]thiazole and isoindole-1,3-dione moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of precursor molecules under specific conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure high

Properties

IUPAC Name

2-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)6-5-10-9-17-7-8-21-15(17)16-10/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANTPQLMVKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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